molecular formula C19H18N2O4 B2859664 N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1396795-20-2

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Katalognummer: B2859664
CAS-Nummer: 1396795-20-2
Molekulargewicht: 338.363
InChI-Schlüssel: OCZGJIOKORNUEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a benzoxazolone-containing acetamide derivative characterized by a 2-oxobenzo[d]oxazol-3(2H)-yl moiety linked to a hydroxy-substituted dihydroindenylmethyl group via an acetamide bridge. This structure combines a rigid benzoxazolone scaffold, known for its role in binding to biological targets like the translocator protein (TSPO) , with a hydroxyindenyl group that may enhance solubility and hydrogen-bonding interactions.

Eigenschaften

IUPAC Name

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c22-17(11-21-15-7-3-4-8-16(15)25-18(21)23)20-12-19(24)10-9-13-5-1-2-6-14(13)19/h1-8,24H,9-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZGJIOKORNUEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CNC(=O)CN3C4=CC=CC=C4OC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features an indene moiety linked to a 2-oxobenzo[d]oxazole group, which may contribute to its unique pharmacological properties. The synthesis typically involves multi-step organic reactions that integrate the indene structure with the oxazole derivative.

Synthesis Overview

  • Formation of Indene Moiety : The indene structure is synthesized through cyclization of appropriate precursors.
  • Oxazole Ring Formation : The introduction of the oxazole ring is achieved via nucleophilic substitution reactions.
  • Final Coupling : The final product is obtained through coupling reactions involving acetamide functionalities.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of similar compounds that share structural characteristics with N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide. For instance, derivatives of benzoxazole have shown effectiveness against various strains of bacteria and fungi.

CompoundMIC (µM)Organism
Compound 149.20Mycobacterium tuberculosis
Compound 1112.14Mycobacterium aurum
Compound 1725.60Mycobacterium smegmatis

These findings indicate that compounds with similar structures may exhibit comparable or superior antimicrobial activities compared to established drugs like isoniazid, suggesting a unique mechanism of action that warrants further investigation .

Cytotoxicity Studies

Cytotoxicity screening is crucial for evaluating the safety profile of new compounds. In studies involving related derivatives, many compounds exhibited low toxicity levels at concentrations exceeding 500 µM, indicating a favorable therapeutic index for further development .

The biological activity of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide may involve several mechanisms:

  • Enzyme Inhibition : Compounds may inhibit specific enzymes associated with bacterial metabolism.
  • Receptor Modulation : Interaction with cellular receptors could alter signaling pathways critical for microbial survival.

Case Studies and Research Findings

Research has demonstrated the potential of similar compounds in treating resistant strains of bacteria. For example, derivatives were tested against multidrug-resistant Mycobacterium tuberculosis isolates, showing minimal loss in activity compared to standard treatments. This suggests that such compounds could be pivotal in addressing antibiotic resistance issues .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Scaffold and Substituent Variations

The target compound shares the 2-oxobenzo[d]oxazol-3(2H)-yl acetamide core with several derivatives, but its substituents distinguish it from others:

  • 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide ():

    • Structure : Lacks the hydroxyindenyl group; instead, it has a simpler propanamide chain.
    • Properties : Exhibits variable conversion rates (10–18%) under different conditions, suggesting moderate reactivity .
    • Comparison : The absence of the hydroxyindenyl group may reduce steric hindrance and hydrogen-bonding capacity compared to the target compound.
  • PBPA (): Structure: Contains a bis(pyridin-2-ylmethyl)amino group attached to the benzoxazolone core. Application: A TSPO-selective SPECT ligand with demonstrated in vitro binding affinity . Comparison: The pyridylmethyl groups in PBPA likely enhance metal chelation and target selectivity, whereas the hydroxyindenyl group in the target may prioritize solubility and metabolic stability.
  • [11C]NBMP (): Structure: Features a naphthalen-1-yl group linked via Suzuki coupling. Advantages: High bioavailability, plasma clearance, and metabolic stability in preclinical studies .

Functional Group Modifications

  • Hydrazide Derivatives ():

    • Examples : Compounds 17–24 replace the acetamide with propanehydrazide and aromatic hydrazones (e.g., 2-chloro-5-nitrobenzylidene in compound 17).
    • Properties : High yields (71–88%) and melting points (150–238°C), indicating crystallinity and synthetic feasibility .
    • Comparison : Hydrazides may offer stronger hydrogen-bonding interactions but could exhibit reduced metabolic stability compared to the target’s acetamide linker.
  • Spirocyclic Derivatives (): Examples: B10–B12 incorporate spirocyclic indene-oxazolidinone scaffolds. Properties: Detailed NMR and HRMS data confirm structural integrity . Comparison: The spirocyclic framework in B10–B12 introduces conformational rigidity, which may enhance target binding but complicate synthesis compared to the target’s linear structure.

Physicochemical and Pharmacokinetic Profiles

Solubility and Stability

  • Hydroxyindenyl Group : The target’s hydroxy group may enhance aqueous solubility relative to hydrophobic substituents (e.g., naphthyl in NBMP) but could increase susceptibility to glucuronidation .
  • Metabolic Stability : NBMP shows favorable clearance in liver S-9 fractions, while hydrazides () might face faster degradation due to hydrolytic instability .

Tabulated Comparison of Key Compounds

Compound Core Structure Key Substituent(s) Yield (%) Notable Properties
Target Benzoxazolone-acetamide (1-hydroxy-2,3-dihydroindenyl)methyl - Potential solubility from -OH group
PBPA Benzoxazolone-acetamide Bis(pyridin-2-ylmethyl)amino - TSPO ligand, SPECT imaging candidate
NBMP Benzoxazolone-acetamide Naphthalen-1-yl - High bioavailability, metabolic stability
Compound 17 Benzoxazolone-propanehydrazide 2-Chloro-5-nitrobenzylidene 82 High crystallinity (m.p. 202–204°C)
B10 Spirocyclic indene-oxazolidinone 4-Fluorobenzyl ~50 Rigid conformation, NMR-confirmed

Q & A

Q. Characterization :

  • NMR (1H/13C) to confirm stereochemistry and functional groups (e.g., hydroxyindenyl CH2 at δ 2.8–3.2 ppm; benzoxazolone carbonyl at δ 165–170 ppm) .
  • HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>95%) .
  • HRMS to validate molecular weight (e.g., [M+H]+ calculated for C21H20N2O4: 365.1497) .

Basic: How can researchers address contradictions between computational predictions and experimental bioactivity data?

Answer:
Discrepancies often arise from:

  • Solvent effects : Computational models (e.g., DFT) may not account for solvation dynamics. Validate with polarizable continuum models (PCM) .
  • Conformational flexibility : MD simulations (10–100 ns) can identify bioactive conformers missed in static models .
  • Off-target interactions : Use SPR or ITC to confirm binding specificity if predicted targets (e.g., kinase X) show no activity in vitro .

Q. Mitigation strategy :

  • Cross-validate with orthogonal assays (e.g., enzymatic inhibition + cellular viability) .

Advanced: How to design experiments to resolve synthetic by-products interfering with biological assays?

Answer:

  • By-product identification : LC-MS/MS to detect impurities (e.g., hydrolyzed acetamide or oxidized indene) .
  • Process adjustments :
    • Reduce hydrolysis risk by replacing DMF with dichloromethane in coupling steps .
    • Add antioxidants (e.g., BHT) to prevent indene oxidation .
  • Biological assay controls : Include purified by-products in dose-response studies to exclude false positives .

Advanced: What strategies are recommended for analyzing structure-activity relationships (SAR) of analogs?

Answer:

  • Core modifications :
    • Indene ring : Introduce electron-withdrawing groups (e.g., -Cl) to enhance metabolic stability (logP reduction by 0.5–1.0) .
    • Benzoxazolone : Replace the oxazolone ring with thiazolidinone to modulate hydrogen-bonding capacity .
  • Functional assays :
    • Measure IC50 against target enzymes (e.g., COX-2) and correlate with substituent Hammett σ values .
    • Use SPR to quantify binding kinetics (ka/kd) for analogs .

Q. Example SAR Table :

ModificationBioactivity (IC50, nM)Solubility (µg/mL)
Parent compound120 ± 158.2
Indene-Cl derivative45 ± 65.1
Thiazolidinone analog220 ± 3012.4

Advanced: How to assess the compound’s stability under physiological conditions?

Answer:

  • Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hrs; monitor degradation via HPLC .
  • Oxidative stress : Expose to H2O2 (0.1–1 mM) and analyze by LC-MS for peroxide adducts .
  • Microsomal stability : Use liver microsomes (human/rat) with NADPH cofactor; calculate t1/2 .

Q. Key findings :

  • The hydroxyindenyl group is prone to oxidation (t1/2 = 2.3 hrs in microsomes) .
  • Benzoxazolone remains intact in PBS for >48 hrs .

Advanced: What computational tools are suitable for predicting binding modes to biological targets?

Answer:

  • Docking : AutoDock Vina or Glide for preliminary poses (e.g., binding to COX-2 active site) .
  • MD simulations : GROMACS or NAMD (50–100 ns) to assess stability of ligand-protein complexes .
  • Free energy calculations : MM-PBSA/GBSA to rank binding affinities of analogs .

Q. Validation :

  • Overlay predicted poses with X-ray crystallography data (if available) .

Advanced: How to address discrepancies in cytotoxicity data across cell lines?

Answer:

  • Mechanistic profiling :
    • RNA-seq to identify differentially expressed genes in sensitive vs. resistant lines .
    • Measure mitochondrial membrane potential (JC-1 assay) to confirm apoptosis induction .
  • Pharmacokinetic factors :
    • Quantify intracellular drug accumulation via LC-MS .
    • Test P-glycoprotein inhibition (e.g., verapamil) to rule out efflux-mediated resistance .

Advanced: What analytical methods are critical for quantifying metabolic products?

Answer:

  • Metabolite identification :
    • HRMS/MS (Q-TOF) with MSE data acquisition .
    • NMR-based metabolomics (1H-13C HSQC) for structural elucidation .
  • Quantification :
    • UPLC-PDA for UV-active metabolites .
    • Stable isotope labeling (e.g., 13C-acetamide) to trace metabolic pathways .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.